4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine

Metabotropic Glutamate Receptor 4 Positive Allosteric Modulation Fold-Shift Analysis

4-Benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine (CAS 338404-24-3), also known as VU0080241, is a synthetic phthalazine derivative that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound belongs to a structurally distinct pyrazolo[3,4-d]pyrimidine chemotype that emerged from an iterative analogue library approach aimed at identifying novel mGluR4 PAMs for CNS drug discovery.

Molecular Formula C20H24N4
Molecular Weight 320.44
CAS No. 338404-24-3
Cat. No. B2830822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine
CAS338404-24-3
Molecular FormulaC20H24N4
Molecular Weight320.44
Structural Identifiers
SMILESCN(C)CCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C20H24N4/c1-24(2)14-8-13-21-20-18-12-7-6-11-17(18)19(22-23-20)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3,(H,21,23)
InChIKeyNRVCLFHBJAVGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine (CAS 338404-24-3): Core Identity and Scientific Positioning


4-Benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine (CAS 338404-24-3), also known as VU0080241, is a synthetic phthalazine derivative that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4) [1]. This compound belongs to a structurally distinct pyrazolo[3,4-d]pyrimidine chemotype that emerged from an iterative analogue library approach aimed at identifying novel mGluR4 PAMs for CNS drug discovery [1]. Physicochemical characterization includes a molecular weight of 320.4 g/mol, a computed XLogP3-AA of 3.8, and an experimentally determined melting point of 48–50 °C [2].

Why Close Analogs of 4-Benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine Cannot Be Assumed Interchangeable


The pharmacology of Group III mGluRs is exquisitely sensitive to subtle structural modifications, making simple substitution among phthalazine derivatives unreliable. VU0080241 exhibits a distinctive allosteric mechanism that shifts the glutamate concentration-response curve 11.8- to 27-fold to the left, a feature not uniformly shared by other mGluR4 PAMs [1]. Even within the same chemical series, minor alterations to the benzyl or dimethylaminopropyl substituents can abolish PAM activity or invert selectivity. Relying on a structurally similar but pharmacologically unvalidated analog risks introducing an uncharacterized modulator with unknown fold-shift, efficacy, or off-target profile, thereby compromising the interpretability of target-engagement studies [2].

Quantitative Differential Evidence for 4-Benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine Against Comparator mGluR4 PAMs


14-Fold Improvement in Glutamate Curve Shift Over the Prototypical mGluR4 PAM PHCCC

VU0080241 induces an 11.8- to 27-fold leftward shift of the glutamate concentration-response curve in human mGluR4/Gqi5 CHO cells, compared to only a 5.5-fold shift achieved by the prototypical mGluR4 PAM (−)-PHCCC under comparable conditions [1] [2]. This represents a 2.1- to 4.9-fold larger potentiation of endogenous agonist response, providing a substantially wider dynamic range for detecting mGluR4-mediated signaling. Although the EC50 of VU0080241 (4.6 µM) is similar to that of PHCCC (4.1 µM), the enhanced cooperative efficacy differentiates VU0080241 as a more robust pharmacological tool for studying glutamate-dependent mGluR4 activation [1].

Metabotropic Glutamate Receptor 4 Positive Allosteric Modulation Fold-Shift Analysis

Pyrazolo[3,4-d]pyrimidine Scaffold Confers Distinct SAR from Quinoxaline-Based mGluR4 PAMs

VU0080241 is built on a pyrazolo[3,4-d]pyrimidine core, which is structurally distinct from the quinoxaline/hydrazone scaffold of VU001171 and VU0092145 [1] [2]. While VU001171 achieves superior potency (EC50 = 650 nM) and a 36-fold leftward shift, its tractable SAR was extremely limited, with the majority of analogues losing all mGluR4 PAM activity [2]. In contrast, the pyrazolo[3,4-d]pyrimidine series demonstrated a more gradual SAR, allowing for systematic exploration of substituent effects on potency and efficacy [1]. This difference in SAR 'developability' translates to a higher likelihood that analogues can be rationally designed within the VU0080241 chemical space, whereas the quinoxaline series presents significant challenges in hit-to-lead optimization [2].

Scaffold-Hopping Structure-Activity Relationship mGluR4 PAM Selectivity

Absence of Agonist Activity Distinguishes VU0080241 from Ago-Potentiators Targeting mGluR4

VU0080241 is classified as a pure positive allosteric modulator with no detectable intrinsic agonist activity at human mGluR4 in the absence of glutamate [1]. This contrasts with VU0155041, which acts as a mixed ago-potentiator/partial agonist, directly activating mGluR4 with an EC50 of 798 nM (human) even in the absence of orthosteric agonist . Pure PAMs like VU0080241 are preferable for studies aiming to isolate the physiological consequences of potentiating endogenous glutamate tone without introducing confounding receptor activation that could desensitize or internalize the receptor independently of synaptic activity.

Allosteric Agonism Biased Signaling mGluR4 Pharmacology

Screening Collection Identity: A Unique Phthalazine-Dimethylaminopropyl Chemotype with VAP1 Inhibitory Potential

Beyond its established mGluR4 PAM activity, 4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine has been documented in the BindingDB database (ChEMBL_939405) as an inhibitor of rat vascular adhesion protein-1 (VAP1) expressed in CHO cells, using [14C]-benzylamine as substrate [1]. While quantitative IC50 values from this assay are not publicly available, the combination of mGluR4 PAM and VAP1 inhibitory potential within a single chemotype is unusual and may offer a polypharmacological starting point. Most in-class mGluR4 PAMs (e.g., PHCCC, VU001171, VU0155041) have not been reported to inhibit amine oxidases, making this a distinctive secondary pharmacology feature that could be exploited in target-class crossover screening campaigns [2].

VAP1 Inhibition Chemical Diversity Screening Library

Recommended Deployment Scenarios for 4-Benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine Based on Validated Differentiation


Robust mGluR4 Potentiation Assays Requiring Large Dynamic Range

Use VU0080241 as the reference mGluR4 PAM in calcium mobilization or thallium flux assays where the objective is to maximize the detection window for glutamate potentiation. Its 11.8- to 27-fold CRC shift outperforms PHCCC (5.5-fold), providing superior signal-to-noise in high-throughput screening formats [1]. Researchers transitioning from PHCCC to VU0080241 can expect a 2- to 5-fold improvement in assay sensitivity for weak PAM hits [1].

Pharmacological Dissection of Allosteric Potentiation vs. Direct Agonism at mGluR4

Employ VU0080241 as a clean PAM control in studies designed to differentiate allosteric potentiation from direct receptor activation. Unlike VU0155041 (an ago-potentiator with EC50 = 798 nM), VU0080241 produces no detectable agonist response in the absence of glutamate, eliminating the confounding variable of ligand-induced receptor activation . This property is critical for electrophysiological studies of synaptic plasticity where glutamate tone varies dynamically [1].

Scaffold-Hopping and SAR Expansion Campaigns for mGluR4 PAM Lead Optimization

Select VU0080241 as the starting scaffold for focused library synthesis due to the tractable SAR of the pyrazolo[3,4-d]pyrimidine series, as demonstrated by the 19-analogue library described in the discovery publication [1]. This contrasts with the intractable SAR of the quinoxaline/hydrazone series (e.g., VU001171) where >90% of analogues lost activity, making VU0080241 the more productive investment for medicinal chemistry resources [2].

Polypharmacology Screening for Amine Oxidase/mGluR4 Dual Activity

Incorporate VU0080241 into screening cascades designed to identify compounds with combined mGluR4 PAM and VAP1 inhibitory activity. Although the VAP1 IC50 remains to be quantified, the documented interaction with rat VAP1 in a radiometric assay makes this compound a candidate for hit-validation studies exploring dual modulation of glutamatergic signaling and amine oxidase pathways [3]. Confirmatory assays should include dose-response curves and selectivity profiling against related copper-containing amine oxidases.

Quote Request

Request a Quote for 4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.